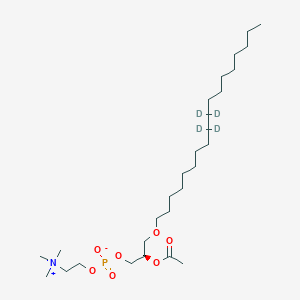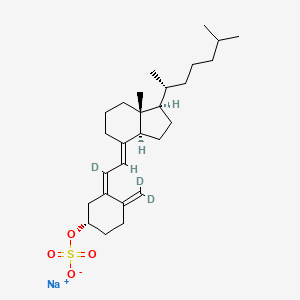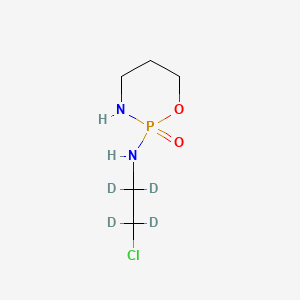
N-Dechloroethyl Cyclophosphamide-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Dechloroethyl Cyclophosphamide-d4 is a deuterium-labeled derivative of N-Dechloroethyl Cyclophosphamide. This compound is primarily used as a stable isotope-labeled internal standard in various analytical applications. It is a colorless solid that is slightly soluble in organic solvents such as chloroform and methanol .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Dechloroethyl Cyclophosphamide-d4 is synthesized through a deuterium substitution reaction. The process involves the use of deuterium-labeled compounds to replace hydrogen atoms in N-Dechloroethyl Cyclophosphamide. The reaction typically occurs under inert atmosphere conditions and at low temperatures to prevent decomposition .
Industrial Production Methods
Industrial production of this compound involves large-scale deuterium exchange reactions. The process is carried out in specialized reactors designed to handle deuterium gas and maintain the required reaction conditions. The product is then purified through crystallization and other separation techniques to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
N-Dechloroethyl Cyclophosphamide-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it back to its parent compound.
Substitution: Deuterium atoms can be replaced with other isotopes or functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Deuterium exchange reactions often use deuterium gas or deuterated solvents.
Major Products Formed
The major products formed from these reactions include various deuterium-labeled derivatives and oxides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-Dechloroethyl Cyclophosphamide-d4 is widely used in scientific research, particularly in:
Chemistry: As an internal standard in mass spectrometry for quantifying N-Dechloroethyl Cyclophosphamide and its metabolites.
Biology: Used in metabolic studies to trace the pathways and interactions of N-Dechloroethyl Cyclophosphamide in biological systems.
Medicine: Employed in pharmacokinetic studies to understand the distribution and elimination of N-Dechloroethyl Cyclophosphamide.
Industry: Utilized in the development and validation of analytical methods for quality control and regulatory compliance
Mechanism of Action
N-Dechloroethyl Cyclophosphamide-d4 exerts its effects through its role as an internal standard. It does not have a direct pharmacological effect but is used to ensure the accuracy and precision of analytical measurements. The deuterium labeling allows for differentiation from the parent compound in mass spectrometric analysis, providing reliable quantification and identification .
Comparison with Similar Compounds
Similar Compounds
N-Dechloroethyl Cyclophosphamide: The parent compound without deuterium labeling.
Dechloroethylifosfamide: Another derivative with similar chemical properties.
Cyclophosphamide: A widely used chemotherapeutic agent with a similar core structure.
Uniqueness
N-Dechloroethyl Cyclophosphamide-d4 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise analytical measurements. This makes it particularly valuable in research and industrial applications where accurate quantification is essential .
Properties
Molecular Formula |
C5H12ClN2O2P |
|---|---|
Molecular Weight |
202.61 g/mol |
IUPAC Name |
N-(2-chloro-1,1,2,2-tetradeuterioethyl)-2-oxo-1,3,2λ5-oxazaphosphinan-2-amine |
InChI |
InChI=1S/C5H12ClN2O2P/c6-2-4-8-11(9)7-3-1-5-10-11/h1-5H2,(H2,7,8,9)/i2D2,4D2 |
InChI Key |
DZKGMGPLDJOVCX-BYUTVXSXSA-N |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])Cl)NP1(=O)NCCCO1 |
Canonical SMILES |
C1CNP(=O)(OC1)NCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


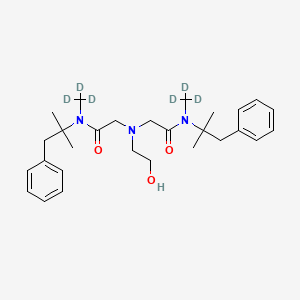
![[4-[(2-hydroxyethylamino)methyl]-3-methoxyphenyl]-(4-phenyl-2,3-dihydroindol-1-yl)methanone](/img/structure/B12420111.png)
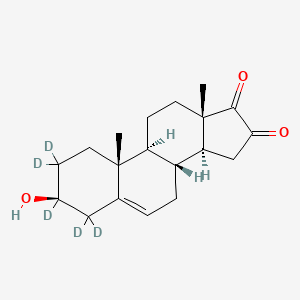
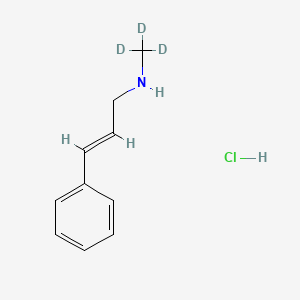

![Benz[a]anthracen-3-ol-d11 (Major)](/img/structure/B12420122.png)

![Ethyl 4-(4-methylpiperazin-1-yl)-1-phenylpyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B12420157.png)
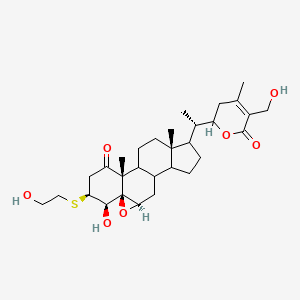
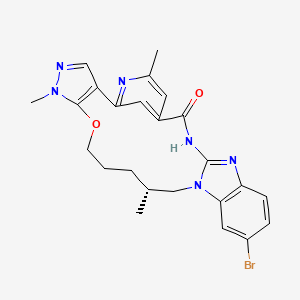
![(3R,5R,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-17-(trideuteriomethyl)-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B12420170.png)
